molecular formula C12H13ClN2O3 B14086659 Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate CAS No. 252367-34-3

Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate

Cat. No.: B14086659
CAS No.: 252367-34-3
M. Wt: 268.69 g/mol
InChI Key: MGSCAIYBBVFSJX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate is an organic compound with the molecular formula C12H13ClN2O3. It is a derivative of butanoic acid and features a phenylhydrazono group, which is known for its applications in various chemical reactions and research fields .

Preparation Methods

The synthesis of Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a chlorinating agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate involves its interaction with specific molecular targets. The phenylhydrazono group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways .

Comparison with Similar Compounds

Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate can be compared with similar compounds such as:

    Ethyl 3-oxo-2-(phenylhydrazono)butanoate: Lacks the chloro group, which may affect its reactivity and applications.

    Methyl 4-chloro-3-oxo-butanoate: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical properties.

    Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate: Contains a quinoline ring, offering different biological activities .

This compound stands out due to its unique combination of functional groups, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

252367-34-3

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

ethyl 4-chloro-3-hydroxy-2-phenyldiazenylbut-2-enoate

InChI

InChI=1S/C12H13ClN2O3/c1-2-18-12(17)11(10(16)8-13)15-14-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3

InChI Key

MGSCAIYBBVFSJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1

Origin of Product

United States

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